molecular formula C8H14ClNO2 B6608504 methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride CAS No. 2763759-09-5

methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Cat. No.: B6608504
CAS No.: 2763759-09-5
M. Wt: 191.65 g/mol
InChI Key: BGQVUJVLDOOLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic organic compound characterized by a rigid [2.1.1]hexane framework. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol (calculated from the formula). The compound features:

  • A bicyclo[2.1.1]hexane core, which imposes steric constraints and rigidity.
  • A methyl ester group at position 2.
  • An amino group (-NH₂) at position 1.
  • A hydrochloride salt counterion, enhancing solubility in polar solvents.

This structure is pivotal in medicinal chemistry for designing conformationally restricted analogs of bioactive molecules, such as enzyme inhibitors or receptor ligands .

Properties

IUPAC Name

methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-5-3-8(6,9)4-5;/h5-6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQVUJVLDOOLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Promoted Cyclization of Methylenecyclobutane Derivatives

A pivotal method involves the iodine-mediated cyclization of methylenecyclobutane precursors. For example, treatment of methylenecyclobutane carbamate with iodine (I₂) induces ring closure to form the bicyclo[2.1.1]hexane core. This reaction proceeds via a radical or cationic intermediate, with the iodine acting as both a catalyst and a mild oxidant.

Reaction Conditions

  • Substrate : Methylenecyclobutane carbamate

  • Reagent : I₂ (1.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Reflux (40°C)

  • Yield : 85–90%

This method’s efficiency is attributed to the strained nature of the methylenecyclobutane, which lowers the activation energy for cyclization.

Photocatalytic [2+2] Cycloaddition Followed by Ring Contraction

Recent advances employ iridium-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) to facilitate [2+2] cycloadditions of 1,5-dienes, forming bicyclo[2.1.1]hexan-2-one intermediates. Subsequent Wolff–Kishner reduction or reductive amination introduces the amine group.

Example Procedure

  • Substrate : 2-Phenylhexa-1,5-dien-3-one

  • Catalyst : Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (2 mol%)

  • Solvent : Acetonitrile (CH₃CN)

  • Light Source : 450 nm LED

  • Yield : 89%

Introduction of the Ester Group

Esterification of the bicyclo[2.1.1]hexane carboxylic acid intermediate is critical. Two approaches are prevalent:

Fischer Esterification with Methanol and Sulfuryl Chloride

The carboxylic acid is treated with SOCl₂ in methanol to form the methyl ester. This method ensures high regioselectivity and avoids side reactions.

Optimized Protocol

  • Substrate : Bicyclo[2.1.1]hexane-2-carboxylic acid

  • Reagents : SOCl₂ (3.0 equiv), MeOH (solvent)

  • Conditions : Reflux (65°C, 3 h)

  • Yield : 92%

Steglich Esterification for Acid-Sensitive Intermediates

For acid-labile substrates, Steglich conditions (DCC/DMAP) are employed:

  • Activator : Dicyclohexylcarbodiimide (DCC)

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 78–85%

Amination Strategies

Azide Reduction Pathway

A two-step process introduces the amine group:

  • Azide Formation : Treatment of a hydroxyl intermediate with NaN₃ in aqueous THF.

  • Staudinger Reduction : Conversion of the azide to the amine using triphenylphosphine (PPh₃) followed by HCl quench to form the hydrochloride salt.

Key Data

StepReagentsConditionsYield
AzidationNaN₃, H₂O/THF0°C → rt, 1 h95%
Reduction & Salt FormationPPh₃, HCl (aq.)rt, 2 h88%

Reductive Amination of Ketone Intermediates

Bicyclo[2.1.1]hexan-2-one is converted to the amine via reductive amination using NaBH₃CN or NH₃·BH₃:

  • Substrate : Bicyclo[2.1.1]hexan-2-one

  • Reagents : NH₄OAc, NaBH₃CN

  • Solvent : MeOH

  • Yield : 75%

Multigram-Scale Synthesis and Process Optimization

Large-scale production (e.g., 1.15 kg batches) requires meticulous control:

  • Cyclization : Conducted in CH₂Cl₂ with SOCl₂ and DMF (2% v/v) to enhance reactivity.

  • Workup : Decantation and extraction with toluene minimize product loss.

  • Purity : >99% by HPLC after recrystallization from MeOH/EtOAc.

Critical Parameters

  • Temperature : Strict control (±2°C) during exothermic steps.

  • Moisture : Reactions performed under N₂ to prevent hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, D₂O): δ 2.11 (dd, J = 4.5, 2.1 Hz, 2H), 2.42 (dtt, J = 5.4, 3.1 Hz, 4H), 3.67 (s, 3H, OCH₃).

  • ¹³C NMR : δ 172.1 (C=O), 59.8 (NCH₂), 40.9 (bridgehead C).

Mass Spectrometry

  • ESI-MS : m/z 156.1 [M+H]⁺ (free base), 191.6 [M+Cl]⁻.

Challenges and Mitigation Strategies

  • Polymerization During Esterification

    • Cause : Excess SOCl₂ or elevated temperatures.

    • Solution : Slow reagent addition and cooling (0–5°C).

  • Azide Handling

    • Risk : Explosivity of NaN₃.

    • Mitigation : Use dilute solutions and avoid grinding .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride (CAS in ) shares the same bicyclo core and molecular formula (C₈H₁₄ClNO₂) but differs in the amino group placement (position 4 vs. 1). This positional isomerism may alter:

  • Hydrogen-bonding interactions: The amino group’s spatial orientation affects binding to biological targets.
  • Solubility and crystallinity: notes that crystallinity tests (〈695〉) are standard for bicyclic compounds, though direct data for this isomer is unavailable .

Heteroatom-Modified Bicyclo Systems

Oxabicyclo Derivatives
  • Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (): Molecular formula: C₈H₁₃ClNO₃. Key difference: A 2-oxa (oxygen atom) replaces a carbon in the bicyclo ring. The molecular weight (191.19 g/mol) is comparable to the target compound .
  • Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (): Molecular formula: C₈H₁₄ClNO₃. Key difference: Ethyl ester (vs. methyl) and amino group at position 3. Impact: The ethyl group increases lipophilicity (logP ~1.2 higher than methyl), affecting membrane permeability .
Azabicyclo Derivatives
  • tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride (): Molecular formula: C₁₁H₂₁ClN₂O₂. Key differences:
  • 2-aza (nitrogen atom) in the bicyclo ring.
  • tert-Butyl ester instead of methyl. The aza modification enhances basicity, influencing pH-dependent solubility .

Functional Group Variations

  • [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (): Molecular formula: C₇H₁₄ClNO₂. Key difference: A hydroxymethyl (-CH₂OH) substituent replaces the ester group.
  • Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate (): Molecular formula: C₉H₁₄O₃. Impact: Lacks the amine’s nucleophilicity, reducing reactivity in coupling reactions .

Bicyclo Ring Variations

  • (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride (): Molecular formula: C₉H₁₆ClNO₂. Key difference: Bicyclo[3.1.0] core (vs. [2.1.1]). Impact: Altered ring strain and spatial geometry, influencing binding affinity to targets like ion channels .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Key Substituents
Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 [2.1.1] 1-NH₂, 2-COOCH₃
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 [2.1.1] 4-NH₂, 2-COOCH₃
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride C₈H₁₃ClNO₃ 191.19 2-oxa-[2.1.1] 1-CH₂NH₂, 4-COOCH₃
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 2-oxa-[2.1.1] 4-NH₂, 1-COOCH₂CH₃
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride C₁₁H₂₁ClN₂O₂ 256.75 2-aza-[2.1.1] 1-CH₂NH₂, 2-COOC(CH₃)₃

Biological Activity

Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound that has garnered interest for its potential biological activities, particularly in the realm of neuropharmacology. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

This compound features a unique bicyclic structure, which includes:

  • Bicyclo[2.1.1] Framework : This core structure is significant in determining the compound's interactions with biological systems.
  • Functional Groups : The presence of an amino group and a carboxylate ester enhances its reactivity and potential biological activity.
Property Details
Molecular Formula C₈H₁₄ClN₁O₂
Molecular Weight Approximately 191.66 g/mol
Appearance White to light yellow powder or crystal
Solubility Enhanced solubility due to hydrochloride form

Neuropharmacological Effects

Research indicates that compounds with similar bicyclic structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. Preliminary studies suggest that this compound could exhibit properties relevant to:

  • Mood Disorders : Potential antidepressant-like effects have been suggested based on structural analogs.
  • Cognitive Function : The compound may affect cognitive processes through modulation of neurotransmitter activity.

Interaction with Receptors

A study highlighted the interaction of bicyclic compounds with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This compound may act as an agonist or antagonist at these receptors, influencing neuronal signaling pathways.

Pharmacological Investigations

Research into related compounds has shown varying degrees of agonistic and antagonistic activity at mGluR subtypes:

Compound mGluR Subtype Activity Type IC50 (nM)
LY 354740mGlu2Agonist0.01
MGS0008mGlu3Antagonist0.029
Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate HClUnknownPotential Agonist/AgnosticN/A

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials that facilitate the formation of the bicyclic structure.

Chemical Reactivity

The compound's functional groups allow for various chemical reactions:

  • Esterification Reactions : Due to the carboxylate group.
  • Nucleophilic Substitutions : Involving the amino group.

Q & A

Q. What are the key structural features of methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride, and how do they influence its reactivity?

The compound features a strained bicyclo[2.1.1]hexane core, an aminomethyl substituent, and a carboxylate ester group. The bicyclic framework imposes a rigid three-dimensional conformation, which enhances stereoelectronic control during reactions and influences binding to biological targets. The hydrochloride salt improves solubility in polar solvents, critical for in vitro assays. Structural characterization typically employs NMR (¹H/¹³C) and IR spectroscopy to confirm regiochemistry and purity .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step synthesis is typically required:

Cycloaddition or ring-closing metathesis to construct the bicyclo[2.1.1]hexane core.

Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

Esterification : Methylation of the carboxylate group using methanol/HCl or diazomethane.

Salt formation : Conversion to the hydrochloride salt for stability .
Key optimization parameters include reaction temperature (often 0–40°C), solvent polarity (e.g., THF, DCM), and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. How is the compound characterized to confirm its identity and purity?

  • Spectroscopy : ¹H NMR (δ 1.5–3.0 ppm for bicyclic protons; δ 3.7 ppm for methyl ester), ¹³C NMR (carbonyl at ~170 ppm), and IR (C=O stretch at ~1740 cm⁻¹).
  • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z ~209).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, ionic strength).
  • Stereochemical impurities : Enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry.
  • Solubility effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
    Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Replace the methyl ester with ethyl or tert-butyl esters to enhance oral bioavailability.
  • Salt screening : Test alternative counterions (e.g., sulfate, citrate) to improve solubility and stability in physiological buffers.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) and guide structural analogs .

Q. How does structural rigidity impact its bioactivity compared to flexible analogs?

The bicyclo[2.1.1]hexane core restricts conformational freedom, which:

  • Enhances target selectivity : Reduces off-target interactions (e.g., vs. GPCRs with deep binding pockets).
  • Improves metabolic stability : Resists cytochrome P450-mediated oxidation compared to linear amines.
    Comparative studies with non-rigid analogs (e.g., cyclohexyl derivatives) show 3–5× higher potency in enzyme inhibition assays .

Q. What computational methods are used to predict its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Glide to model binding to enzymes (e.g., serine proteases) or receptors.
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR models : Train on bicyclic compound libraries to predict ADMET properties (e.g., logP, hERG liability) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for its unique physicochemical properties?

  • Solubility limits : Pre-saturate in assay buffers (e.g., PBS with 0.01% Tween-20) to avoid precipitation.
  • Dosing range : Test 0.1–100 µM, with half-log increments, using a vehicle control (e.g., 0.1% DMSO).
  • Time-dependent effects : Include pre-incubation steps (15–60 min) to assess irreversible binding .

Q. What are the critical controls for validating its mechanism of action in cellular assays?

  • Negative controls : Inactive enantiomer or structurally related analogs (e.g., bicyclo[2.2.1]heptane derivatives).
  • Knockout/rescue models : CRISPR-Cas9 gene editing to confirm target dependency.
  • Off-target panels : Screen against kinases, ion channels, and transporters (e.g., Eurofins Cerep panels) .

Comparative Structural Analysis

Q. How does this compound differ from fluorinated or oxygen-containing analogs in terms of reactivity?

Analog Key Feature Impact on Reactivity
4-Fluoro derivative (e.g., )Fluorine at C4Increased electrophilicity; SNAr susceptibility
2-Oxabicyclo analog (e.g., )Oxygen in ringEnhanced hydrolytic stability; H-bond donor capacity
Ethyl ester derivative (e.g., )Ethyl esterSlower esterase cleavage vs. methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.